Benzyl 2,5-diethylpiperazine-1-carboxylate
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Overview
Description
Benzyl 2,5-diethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,5-diethylpiperazine-1-carboxylate typically involves the reaction of 2,5-diethylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Benzyl 2,5-diethylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate is not well-defined in the literature. as a piperazine derivative, it may interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound’s effects are likely mediated through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
Diethylcarbamazine: Another piperazine derivative used to treat parasitic infections.
Benzylpiperazine: A stimulant with psychoactive properties.
Uniqueness
Benzyl 2,5-diethylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and diethyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3 |
InChI Key |
BCUFIZDAINPDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC |
Origin of Product |
United States |
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